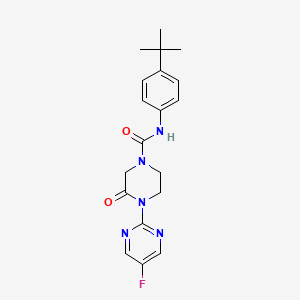

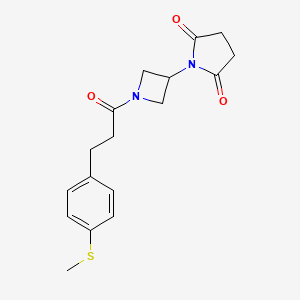

![molecular formula C19H17BrN2O3S2 B2722346 (Z)-N-(3-(3-溴苯基)-5,5-二氧代四氢噻吩并[3,4-d]噻唑-2(3H)-基亚甲基)-3-甲基苯甲酰胺 CAS No. 873811-06-4](/img/structure/B2722346.png)

(Z)-N-(3-(3-溴苯基)-5,5-二氧代四氢噻吩并[3,4-d]噻唑-2(3H)-基亚甲基)-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

治疗应用

癌症治疗的光动力疗法

- 一项关于与本化合物在结构上相关的邻苯二甲腈衍生物的研究讨论了它们作为光动力疗法的 II 型光敏剂的潜力,光动力疗法是一种治疗癌症的方法。这些化合物已显示出良好的荧光性能、高单线态氧量子产率和适当的光降解量子产率,使其可用于通过光动力疗法治疗癌症(Pişkin、Canpolat 和 Öztürk,2020)。

抗菌活性

- 对噻唑烷二酮和噻唑衍生物的研究已证明具有显着的抗菌性能。例如,一系列含有噻唑环的噻唑烷-4-酮衍生物对各种细菌和真菌菌株显示出有希望的抑制活性,表明在治疗微生物疾病中具有潜在应用(Desai、Rajpara 和 Joshi,2013)。

抗高血糖和抗高脂血症剂

- 已经合成并评估了新型噻唑烷二酮类似物对糖尿病模型中血糖、胆固醇和甘油三酯水平的降血糖和降脂活性,显示出显着的降低。这表明它们有可能用作治疗 2 型糖尿病和相关代谢疾病(Mehendale-Munj、Ghosh 和 Ramaa,2011)。

材料科学应用

聚合物合成

- 已经研究了源自涉及结构相关的苯甲酰胺化合物反应的新型芳香聚酰亚胺的合成和表征。这些聚合物表现出良好的溶解性和热稳定性,表明在高级材料科学中应用,特别是在电子和涂料中(Butt、Akhtar、Zafar-uz-Zaman 和 Munir,2005)。

作用机制

Target of Action

The primary target of (Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is the HIV-1 Reverse Transcriptase (RT) enzyme . This enzyme plays a major role in the replication of the Human Immunodeficiency Virus (HIV-1), making it a key target for antiviral drugs .

Mode of Action

(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide interacts with the HIV-1 RT enzyme through a process known as uncompetitive inhibition Instead, it binds to an allosteric site, changing the shape of the enzyme and preventing it from functioning properly .

Biochemical Pathways

The action of (Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide affects the HIV-1 replication pathway. By inhibiting the RT enzyme, the compound prevents the conversion of viral RNA into DNA, a crucial step in the replication of the virus . This disruption of the viral replication process can help to control the spread of the virus within the body.

Pharmacokinetics

The compound’s high oxidative stability and rigid planar structure suggest that it may have good bioavailability

Result of Action

The result of the action of (Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is the inhibition of HIV-1 replication. By preventing the function of the RT enzyme, the compound can help to control the spread of the virus within the body . This can lead to a decrease in viral load and potentially slow the progression of the disease.

属性

IUPAC Name |

N-[3-(3-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3S2/c1-12-4-2-5-13(8-12)18(23)21-19-22(15-7-3-6-14(20)9-15)16-10-27(24,25)11-17(16)26-19/h2-9,16-17H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXKHDHVKXZCIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

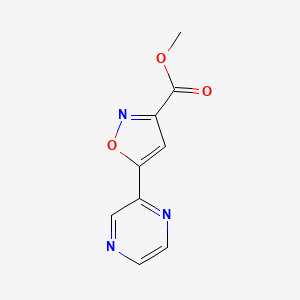

![3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B2722265.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2722268.png)

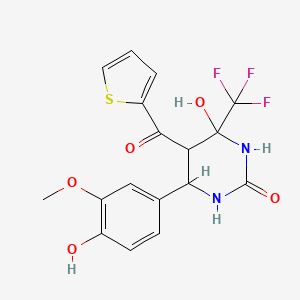

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2722269.png)

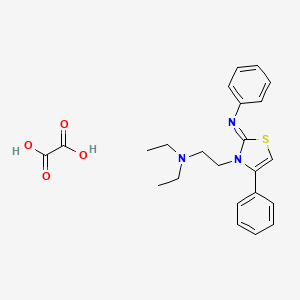

![(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2722271.png)

![1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2722272.png)

![5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid](/img/structure/B2722273.png)

![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2722285.png)